This compound is derived from the synthesis of substituted cyclohexane-1-amines, which are known for their biological activity and utility in drug development. It falls under the broader category of organic compounds, specifically amine derivatives, which are frequently studied for their pharmacological properties .
The synthesis of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can be achieved through several methods. One efficient synthetic route involves the reaction of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate with acetic anhydride or methyl acetate under controlled conditions.
Key Parameters:
The synthesis process often involves multiple steps, including protection/deprotection strategies for functional groups and purification techniques such as flash chromatography .
The molecular structure of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can be elucidated using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Features:
NMR data typically shows characteristic peaks corresponding to the hydrogen atoms on the cyclohexane ring and the methylene groups adjacent to the amino and ester functionalities .
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can participate in various chemical reactions typical for amines and esters:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate is primarily linked to its interaction with biological targets such as enzymes or receptors.
Key Aspects:
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate exhibits several notable physical and chemical properties:
Characterization techniques such as Infrared Spectroscopy (IR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm these properties .
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate has potential applications in various scientific fields:
The versatility of this compound makes it a valuable subject for ongoing research in medicinal chemistry and related disciplines .
The (1r,4r) configuration confers three-dimensional specificity essential for biological activity. The trans-diaxial orientation positions the amino and methoxycarbonylmethoxy groups in opposite equatorial positions when the cyclohexane ring adopts its lowest-energy chair conformation. This arrangement minimizes steric strain while optimizing vector orientation for binding interactions with chiral biological targets. Comparative studies demonstrate that cis-isomers exhibit 3-5 fold lower potency in receptor binding assays due to altered pharmacophore presentation [2] [7].
Table 1: Stereochemical Impact on Biological Activity
Configuration | Relative Binding Affinity | Conformational Energy (kcal/mol) | Target Compatibility |
---|---|---|---|
(1r,4r) trans | 1.0 (reference) | 0.5 | High (D3 receptor) |
(1s,4s) trans | 0.9 | 0.5 | High |
(1r,4s) cis | 0.2-0.3 | 1.8 | Low |
(1s,4r) cis | 0.2-0.4 | 1.8 | Low |
Nuclear Magnetic Resonance (NMR) analysis reveals distinctive coupling constants (³Jₐₓ-ₐₓ = 10-12 Hz) confirming the trans diaxial relationship, while X-ray crystallography shows bond angles of 111.7° at the chiral centers, facilitating optimal hydrogen bonding networks. This stereochemical precision enables discrimination between structurally similar biological targets, particularly G-protein coupled receptors (GPCRs) like dopamine D3 receptors, where the (1r,4r) configuration achieves 92% enantiomeric excess (ee) in asymmetric syntheses of advanced intermediates [2] [6] [7].
This compound serves as a pivotal synthon in multistep syntheses of pharmacologically active molecules, leveraging three reactive centers: the primary amine (nucleophile), ester (electrophile), and ether oxygen (hydrogen bond acceptor). Its primary application is in the synthesis of cariprazine intermediates, where the trans-aminocyclohexyl moiety provides optimal dopamine receptor binding geometry. The synthetic sequence involves:
Emerging applications include:
Current literature extensively documents this compound's synthetic utility but reveals significant knowledge gaps. While scale-up methodologies are described in patent literature (e.g., enzymatic resolution of racemates using transaminases), industrial-scale production efficiency remains suboptimal, with typical yields of 65-72% and catalyst costs comprising 18% of total production expenses [2] [7]. The table below summarizes critical research gaps:
Table 2: Research Gaps and Development Opportunities
Domain | Current Status | Knowledge Gaps | Therapeutic Implications |
---|---|---|---|
Metabolic Pathways | Limited hepatic microsome data | Phase II conjugation mechanisms unknown | Dosing regimen optimization |
Nanoparticle Delivery | PLGA encapsulation proof-of-concept | Targeted delivery systems undeveloped | Blood-brain barrier penetration |
Structure-Activity | Empirical activity correlation established | Quantitative 3D-QSAR models lacking | Rational design of next-gen analogs |
Green Chemistry | Solvent-intensive processes dominant | Sustainable catalysis underdeveloped | Environmental impact reduction |
Pharmacological characterization remains predominantly target-agnostic, with insufficient exploration of off-target receptor interactions. Computational modeling suggests potential affinity for sigma receptors (σ₁ Kᵢ predicted = 38 nM), but experimental validation is absent. Additionally, the compound's role in PROTAC (Proteolysis Targeting Chimera) designs remains unexplored despite structural compatibility with E3 ligase binding motifs [2] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1